- D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acidsApplied Biochemistry and Biotechnology, 1989, 22(2), 169-79,
Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
- Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
- (R)-3-(4-Hydroxyphenyl)lactate
- 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(4-hydroxyphenyl)-lactic acid
- 3-(p-hydroxyphenyl)-D,L-lactic acid
- Benzenepropanoic acid,a,4-dihydroxy-,(aR)
- D-p-Hydroxyphenyllactic acid
- UNII-A3VOM7SS3C
- (R)-beta-(p-Hydroxyphenyl)lactic acid
- (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)
- Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)
- (-)-3-(4-Hydroxyphenyl)lactic acid
- (-)-β-(4-Hydroxyphenyl)lactic acid
- (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
- (R)-3-(4-Hydroxyphenyl)lactic acid
- (R)-3-(p-Hydroxyphenyl)lactic acid
- (R)-β-(4-Hydroxyphenyl)lactic acid
- (R)-β-(p-Hydroxyphenyl)lactic acid
- Q27098335
- P-HYDROXYPHENYL LACTIC ACID, (-)-
- BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-
- JVGVDSSUAVXRDY-MRVPVSSYSA-N
- CS-0119804
- SCHEMBL289562
- P-HYDROXYPHENYL LACTIC ACID, (R)-
- 89919-57-3
- CHEBI:16003
- AKOS006291517
- P-HYDROXYPHENYL LACTIC ACID, D-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid
- Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-
- C03964
- 3-(4'-hydroxyphenyl)-(2r)-lactic acid
- E81445
- (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID
- A3VOM7SS3C
- (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
-
- MDL: MFCD08685916
- Inchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
- Chiave InChI: JVGVDSSUAVXRDY-MRVPVSSYSA-N
- Sorrisi: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O
Proprietà calcolate
- Massa esatta: 182.05800
- Massa monoisotopica: 182.05790880g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 173
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.8Ų
- XLogP3: 0.3
Proprietà sperimentali
- Densità: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Solubile (100 g/l) (25°C),
- PSA: 77.76000
- LogP: 0.38020
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Informazioni sulla sicurezza
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Dati doganali
- CODICE SA:2918290000
- Dati doganali:
Codice doganale cinese:
2918290000Panoramica:
2918290000 Altri acidi carbossilici e anidridi contenenti gruppi fenolici ma non altri gruppi ossigeni\alogenuri acilici\perossidi e perossiacidi e loro derivati. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:
SA: 2918290000 altri acidi carbossilici con funzione fenolica ma senza altra funzione di ossigeno, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati Tasso di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) IVA: 17,0% Tariffa MFN: 6,5% Tariffa generale: 30,0%
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | O32356-1G |
(R)-3-(4-Hydroxyphenyl)lactic acid |
89919-57-3 | 95% | 1G |
$810 | 2023-09-15 | |
Key Organics Ltd | CS-2497-0.5G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.5g |
£632.00 | 2025-02-08 | |
Aaron | AR006OZZ-100mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 100mg |
$225.00 | 2025-02-12 | |
Key Organics Ltd | CS-2497-0.25g |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25g |
£389.00 | 2025-02-08 | |
1PlusChem | 1P006ORN-1g |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 97% | 1g |
$1193.00 | 2024-04-20 | |
Aaron | AR006OZZ-250mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 250mg |
$426.00 | 2025-02-12 | |
1PlusChem | 1P006ORN-100mg |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 97% | 100mg |
$285.00 | 2024-04-20 | |
Key Organics Ltd | CS-2497-250MG |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25 g |
£388.00 | 2023-04-17 | |
Key Organics Ltd | CS-2497-1G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 1g |
£1117.00 | 2025-02-08 | |
Aaron | AR006OZZ-1g |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 98% | 1g |
$1149.00 | 2025-02-12 |
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological EvaluationJournal of Combinatorial Chemistry, 2006, 8(4), 571-582,
Metodo di produzione 3
- Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in WaterOrganometallics, 2023, 42(2), 157-166,
Metodo di produzione 4
- A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chloridesElectrophoresis, 2013, 34(6), 833-840,
Metodo di produzione 5
- Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA)Chirality, 2003, 15(8), 674-679,
Metodo di produzione 6
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell GrowthJournal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721,
Metodo di produzione 7
- Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparationRSC Advances, 2012, 2(33), 12652-12656,
Metodo di produzione 8
- Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastorisBiotechnology Progress, 2010, 26(3), 607-615,
Metodo di produzione 9
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
- First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acidChemistry - A European Journal, 2001, 7(16), 3446-3460,
Metodo di produzione 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acidsChemistry - A European Journal, 2014, 20(35), 11225-11228,
Metodo di produzione 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acidsChemical Communications (Cambridge, 2015, 51(14), 2828-2831,
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials
- L-Tyrosine
- (S)-Diphenyl(pyrrolidin-2-yl)methanol
- 4-Hydroxyphenylpyruvic acid
- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Letteratura correlata
-
Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586
89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) Prodotti correlati
- 28030-15-1(2-Hydroxy-3-(4-methoxyphenyl)propanoic acid)
- 23028-17-3(3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid)
- 76822-21-4(Danshensu)
- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)
- 885949-81-5(1-{4-(2-Bromo-5-methoxybenzyl)oxy-3-fluorophenyl}-1-ethanone)
- 39909-74-5(1,3-Dimethyl-5-(sulfinylamino)benzene)
- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)
- 2187469-39-0(1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one)
- 2228255-04-5((3-bromo-2,4-difluorophenyl)methylhydrazine)
- 126257-22-5(1-(9-anthracenylmethyl)piperazine)




